2-[(4,7-Dimethylquinazolin-2-yl)sulfanyl]acetamide
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Overview
Description
2-[(4,7-Dimethylquinazolin-2-yl)sulfanyl]acetamide is a compound belonging to the quinazoline family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,7-Dimethylquinazolin-2-yl)sulfanyl]acetamide typically involves the reaction of 4,7-dimethylquinazoline with a suitable sulfanyl acetamide precursor. One common method involves the reaction of 4,7-dimethylquinazoline with chloroacetamide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4,7-Dimethylquinazolin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Potential use in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[(4,7-Dimethylquinazolin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in cellular processes. The quinazoline ring structure allows it to bind to various biological targets, thereby exerting its effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methylquinolin-2-yl)sulfanyl]acetamide
- 2-[(4,6-Dimethylquinazolin-2-yl)sulfanyl]acetamide
- 2-[(4,8-Dimethylquinazolin-2-yl)sulfanyl]acetamide
Uniqueness
2-[(4,7-Dimethylquinazolin-2-yl)sulfanyl]acetamide is unique due to its specific substitution pattern on the quinazoline ring, which can influence its biological activity and chemical reactivity. The presence of the 4,7-dimethyl groups may enhance its stability and binding affinity to certain targets compared to other similar compounds .
Properties
IUPAC Name |
2-(4,7-dimethylquinazolin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-7-3-4-9-8(2)14-12(15-10(9)5-7)17-6-11(13)16/h3-5H,6H2,1-2H3,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBBZOGZVHMSEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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